Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of methanesulfonamide and a dinitro-trifluoromethylphenyl group, which contribute to its reactivity and functionality in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- typically involves the nitration of a trifluoromethylphenyl precursor followed by sulfonamide formation. The nitration process requires the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the desired positions on the aromatic ring . The subsequent formation of the sulfonamide involves the reaction of the nitrated compound with methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N-(2,6-dinitro-4-trifluoromethylphenyl)- involves its interaction with molecular targets through its nitro and sulfonamide groups. These functional groups can participate in various chemical reactions, including hydrogen bonding, nucleophilic attack, and electrophilic substitution, which contribute to its biological and chemical activity . The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonamide: A simpler compound with similar sulfonamide functionality but lacking the nitro and trifluoromethyl groups.
N-(2,4-Dinitro-6-phenoxyphenyl)methanesulfonamide: A structurally similar compound with phenoxy substitution instead of trifluoromethyl.
Uniqueness
The trifluoromethyl group imparts additional stability and lipophilicity, making it a valuable compound in various chemical and biological studies .
Eigenschaften
CAS-Nummer |
57840-80-9 |
---|---|
Molekularformel |
C8H6F3N3O6S |
Molekulargewicht |
329.21 g/mol |
IUPAC-Name |
N-[2,6-dinitro-4-(trifluoromethyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H6F3N3O6S/c1-21(19,20)12-7-5(13(15)16)2-4(8(9,10)11)3-6(7)14(17)18/h2-3,12H,1H3 |
InChI-Schlüssel |
JGXUHUJGYWAUGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.